

# Structure-Activity Relationship Studies of Ascofuranone Analogues as Potent Antitrypanosomal Agents

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## Compound of Interest

Compound Name: *Antitrypanosomal agent 9*

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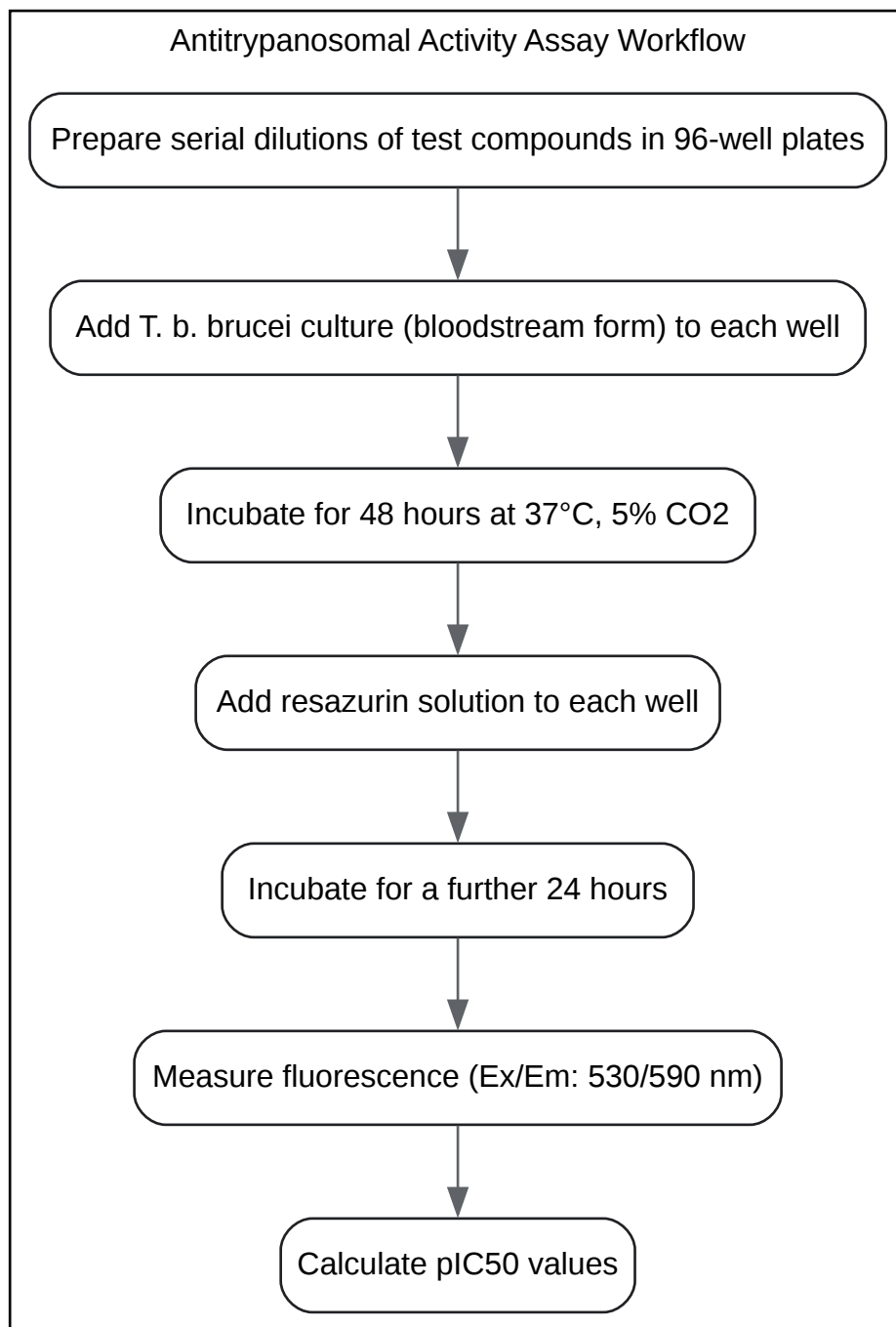
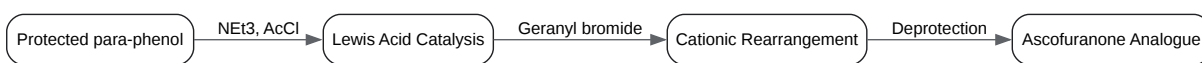
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of ascofuranone analogues as inhibitors of the Trypanosome alternative oxidase (TAO), a promising drug target for the treatment of African trypanosomiasis. The information presented herein is intended for researchers, scientists, and professionals involved in the field of drug discovery and development.

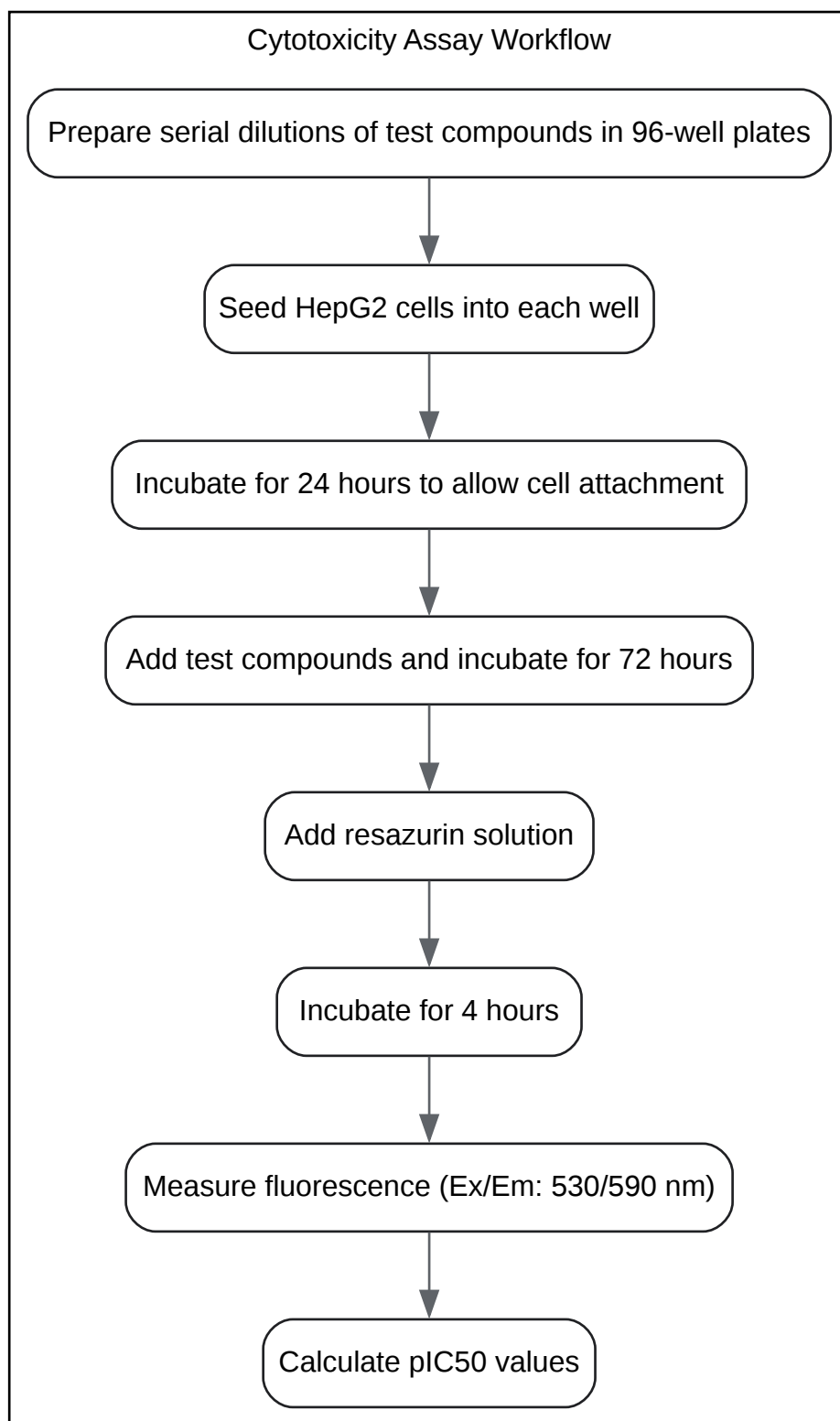
## Introduction

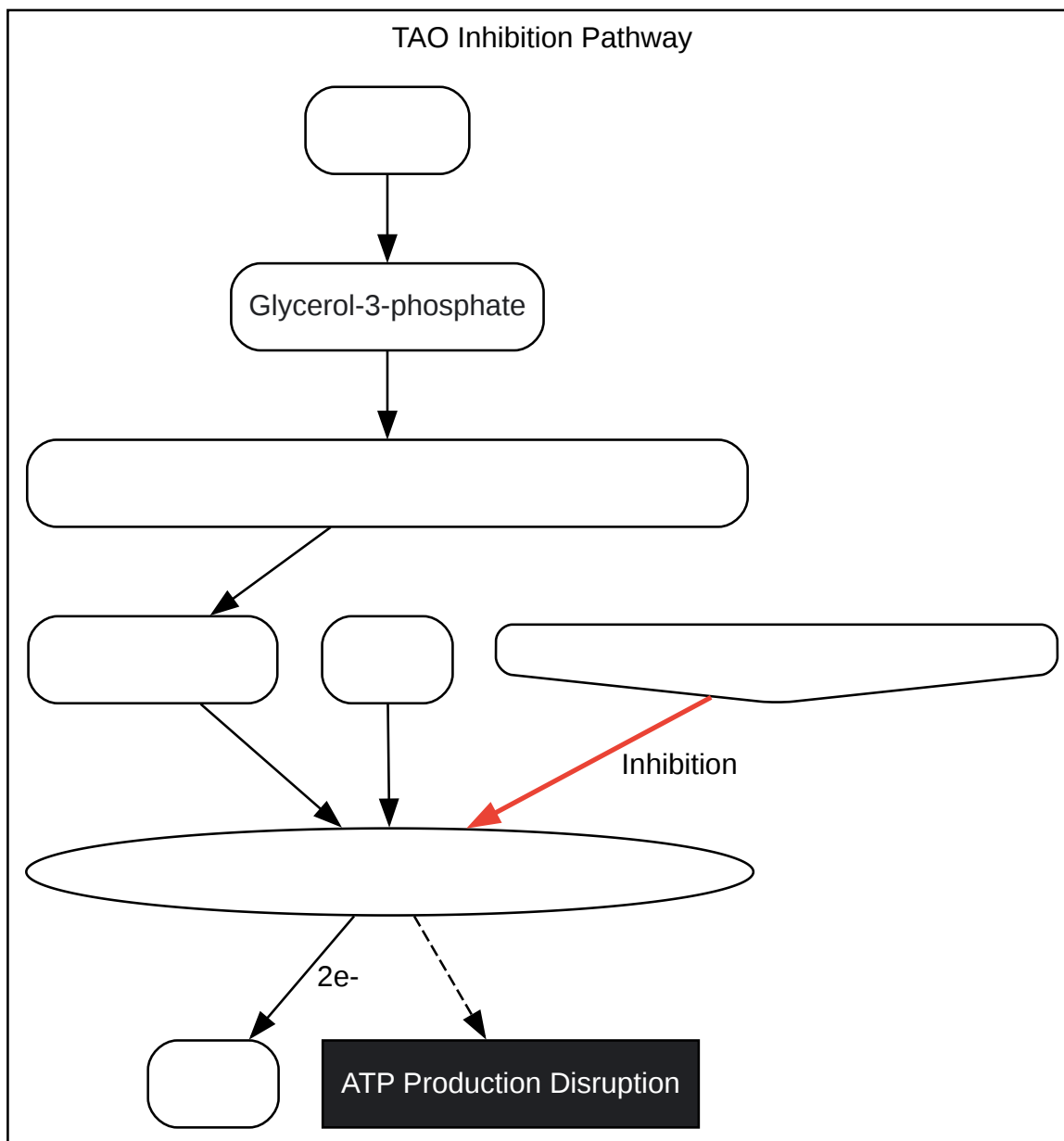
African trypanosomiasis, also known as sleeping sickness, is a devastating parasitic disease affecting both humans and livestock in sub-Saharan Africa.[1][2] The current treatment options are limited by issues of toxicity, complex administration, and emerging drug resistance, highlighting the urgent need for novel therapeutic agents.[2] The Trypanosome alternative oxidase (TAO) has emerged as a compelling drug target due to its essential role in the parasite's metabolism and its absence in mammals.[1] Ascofuranone, a natural product, is a potent inhibitor of TAO and has demonstrated curative effects in animal models of the disease.[1] However, its development as a therapeutic agent has been hampered by challenges related to its chemical synthesis and undesirable physicochemical properties.[1] This guide focuses on the SAR studies of synthetic ascofuranone analogues, aiming to elucidate the key structural features required for potent and selective inhibition of TAO and to guide the design of new, more drug-like candidates.

## Core Structure and Numbering

The core structure of the ascofuranone analogues discussed in this guide is based on a substituted para-benzoquinone head group attached to a lipophilic side chain. The numbering convention used for the substituents on the aromatic ring is as follows:







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## References

- 1. African trypanosomiasis: Synthesis & SAR enabling novel drug discovery of ubiquinol mimics for trypanosome alternative oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State of the Art in African Trypanosome Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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